molecular formula C14H11NO5 B2544714 Methyl 3-(2-nitrophenoxy)benzoate CAS No. 227275-01-6

Methyl 3-(2-nitrophenoxy)benzoate

Cat. No.: B2544714
CAS No.: 227275-01-6
M. Wt: 273.244
InChI Key: JLDBSSBLARPGPI-UHFFFAOYSA-N
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Description

Methyl 3-(2-nitrophenoxy)benzoate is an organic compound with the molecular formula C14H11NO5. It is a synthesized compound known for its potential applications in various fields of research and industry. The compound is characterized by the presence of a nitrophenoxy group attached to a benzoate ester, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-nitrophenoxy)benzoate can be synthesized through a multi-step process involving the nitration of phenol, followed by esterification and coupling reactions. One common method involves the nitration of phenol to produce 2-nitrophenol, which is then reacted with methyl 3-hydroxybenzoate in the presence of a suitable catalyst to form the desired compound. The reaction conditions typically include the use of an acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-nitrophenoxy)benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Sodium hydroxide, ethanol solvent, elevated temperatures.

    Ester Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.

Major Products Formed

    Reduction: Methyl 3-(2-aminophenoxy)benzoate.

    Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

    Ester Hydrolysis: 3-(2-nitrophenoxy)benzoic acid and methanol.

Scientific Research Applications

Methyl 3-(2-nitrophenoxy)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving aromatic substitution and reduction reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It also finds applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-nitrophenoxy)benzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-(2-nitrophenoxy)benzoate can be compared with other similar compounds, such as:

    Methyl 3-nitrobenzoate: Lacks the phenoxy group, resulting in different chemical reactivity and applications.

    Methyl 2-(2-nitrophenoxy)benzoate: Similar structure but with the nitro group in a different position, leading to variations in reactivity and biological activity.

    Methyl 4-(2-nitrophenoxy)benzoate: Another positional isomer with distinct properties and uses.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

methyl 3-(2-nitrophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDBSSBLARPGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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